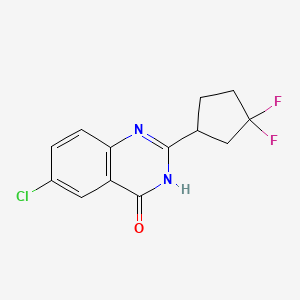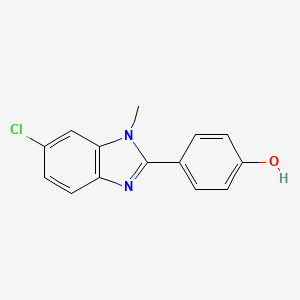
6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one is a chemical compound that belongs to the quinazolinone family. It has been extensively studied for its potential application in scientific research.
作用機序
The mechanism of action of 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one involves the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been found to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in various types of cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. It has also been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the advantages of using 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one in lab experiments is its inhibitory activity against certain enzymes and receptors, which makes it a useful tool for studying various cellular processes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one. One area of future research is the development of more potent and selective inhibitors of protein kinase CK2 and EGFR. Another area of future research is the investigation of the potential application of this compound in other disease areas such as neurodegenerative diseases and inflammatory disorders. Additionally, the safety and efficacy of this compound in vivo need to be further investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising candidate for scientific research due to its inhibitory activity against certain enzymes and receptors. Its potential application in cancer treatment and other disease areas make it a valuable tool for drug discovery. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective inhibitors.
合成法
The synthesis method of 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one involves the reaction of 6-chloro-2-nitroaniline and 3,3-difluorocyclopentanone in the presence of a reducing agent such as iron powder or tin(II) chloride. The reaction is carried out in a solvent such as ethanol or ethyl acetate at an elevated temperature with stirring. The resulting product is then purified by recrystallization or chromatography.
科学的研究の応用
6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one has been studied for its potential application in various scientific research areas. It has been found to exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery. It has also been studied for its potential application in cancer treatment, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O/c14-8-1-2-10-9(5-8)12(19)18-11(17-10)7-3-4-13(15,16)6-7/h1-2,5,7H,3-4,6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHWOPQQRWBCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-methylphenyl)-1-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7356547.png)

![2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol](/img/structure/B7356569.png)
![2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one](/img/structure/B7356573.png)
![6-[(E)-2-(5-chloro-2-fluorophenyl)ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356587.png)
![(2R,3S)-N-ethyl-2-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7356596.png)
![N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7356600.png)
![6-[2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356616.png)
![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356623.png)
![5-[[(2-tert-butyl-4-methyl-6-oxo-1H-pyrimidine-5-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B7356637.png)
![methyl 2-[(4-chlorophenyl)-fluoromethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7356641.png)
![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-6-methoxy-3H-quinazolin-4-one](/img/structure/B7356648.png)
![2-(1-methylpyrazol-4-yl)oxy-N-[3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B7356659.png)
![3-[methyl-(4-oxo-3H-quinazolin-2-yl)amino]propanoic acid](/img/structure/B7356663.png)